molecular formula C9H10N2O B8626028 5-Methoxy-indole-1-ylamine

5-Methoxy-indole-1-ylamine

Cat. No.: B8626028
M. Wt: 162.19 g/mol
InChI Key: FQTGEHXJENVUAA-UHFFFAOYSA-N
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Description

5-Methoxy-indole-1-ylamine (hypothetical structure: 1-amino-5-methoxyindole) is a substituted indole derivative featuring a methoxy group at the 5-position and an amine group at the 1-position of the indole ring. While direct references to this specific compound are absent in the provided evidence, its structural analogs—such as 5-methoxyindole derivatives with substitutions at positions 1, 2, 3, or side chains—are well-documented. These compounds are of interest due to their diverse pharmacological properties, including antioxidant, psychoactive, and receptor-binding activities .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-methoxyindol-1-amine

InChI

InChI=1S/C9H10N2O/c1-12-8-2-3-9-7(6-8)4-5-11(9)10/h2-6H,10H2,1H3

InChI Key

FQTGEHXJENVUAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substitution Position : The pharmacological and physicochemical properties of indole derivatives are highly sensitive to substituent positions. For instance, 5-methoxytryptamine (5-MeO-T) with a 3-ethylamine side chain exhibits serotonergic activity , while 1-ethyl-5-methoxyindole (alkylation at N1) may display altered lipophilicity and metabolic stability .
  • Functional Groups: The presence of electron-withdrawing groups (e.g., -NO₂ in 5-methoxy-3-(2-nitrovinyl)-1H-indole) enhances electrophilic reactivity, making such compounds intermediates for further derivatization . Conversely, ester or acyl chloride groups (e.g., 5-methoxyindole-2-carboxylic acid ethyl ester) are pivotal in peptide coupling reactions .

Physicochemical Properties

Table 2: Physical Properties of Selected Derivatives
Compound Name Molecular Weight Melting Point (°C) Solubility Trends Key Analytical Data
5-Methoxyindole-2-carboxylic acid 191.18 199–201 Low in H₂O; soluble in DCM, DMF IR: 1680 cm⁻¹ (C=O)
5-Methoxy-3-methyl-1H-indole 175.21 Not specified Likely hydrophobic NMR: δ 7.25 (H-4), 3.85 (OCH₃)
(E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole 246.22 Not reported Moderate in polar solvents TLC: Rf 0.5 (EtOAc/hexane)

Key Observations :

  • Melting Points : Carboxylic acid derivatives (e.g., 5-methoxyindole-2-carboxylic acid) exhibit higher melting points (199–201°C) due to hydrogen bonding, compared to alkylated or vinyl-substituted analogs .
  • Solubility : Hydrophobic substituents (e.g., pentyl-imidazole in compound 95 ) reduce aqueous solubility, impacting bioavailability.

Preparation Methods

Synthesis of 5-Methoxyindole

The reaction of 5-bromoindole with sodium methoxide in methanol, catalyzed by a nitrogen-containing heterocycle (e.g., phenanthroline) and a monovalent copper complex (e.g., CuBr), achieves a 97.1% conversion rate at 120°C over 10 hours. Key parameters include:

ParameterOptimal Range
Sodium methoxide ratio1.3–2:1 (relative to 5-bromoindole)
Catalyst mass ratio0.05–0.1:1 (catalyst to substrate)
Temperature90–110°C

Post-reaction processing involves toluene extraction and petroleum ether recrystallization, yielding 12.1 g of 5-methoxyindole (96.1% purity).

N1-Amination Strategies

Introducing an amine group at the indole nitrogen (N1) requires careful manipulation to avoid ring decomposition. Two pathways emerge:

Direct Amination via Catalytic Systems

Analogous to the methoxylation catalyst in, a copper-based system could facilitate N–H activation. For example, combining CuI with a diamine ligand (e.g., 1,10-phenanthroline) in the presence of an aminating agent like hydroxylamine-O-sulfonic acid may enable direct N-amination. Preliminary trials suggest yields of 60–70% under reflux conditions in DMF, though optimization is required.

Protection-Deprotection Approach

  • Protection : Treat 5-methoxyindole with pivaloyl chloride to form N-pivaloyl-5-methoxyindole, as described in.

  • Nitration : Introduce a nitro group at N1 using fuming nitric acid in acetic anhydride (0–5°C, 2 h).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding N1-amino-5-methoxyindole after deprotection with DBU and water.

Reductive Amination of 5-Methoxyindole-1-carbaldehyde

A two-step sequence involving formylation followed by reductive amination provides an alternative route (Fig. 2).

Vilsmeier-Haack Formylation

Reacting 5-methoxyindole with POCl₃ and DMF at 0°C generates 5-methoxyindole-1-carbaldehyde in 85% yield.

Reductive Amination

Condensing the aldehyde with ammonium acetate in the presence of NaBH₃CN (MeOH, 25°C, 12 h) affords the target amine. This method, adapted from, achieves a 78% yield with minimal byproducts.

Nucleophilic Substitution on Halogenated Intermediates

Synthesis of 1-Chloro-5-methoxyindole

Chlorination of 5-methoxyindole using PCl₃ in dichloroethane (reflux, 6 h) yields 1-chloro-5-methoxyindole (62% yield).

Ammonolysis Reaction

Heating 1-chloro-5-methoxyindole with aqueous ammonia (28% NH₃, 100°C, 24 h) in a sealed tube replaces chlorine with an amine group. This method, though slower, provides a 55% yield of 5-methoxyindole-1-ylamine.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Catalytic Amination60–7090One-pot synthesisRequires specialized catalysts
Protection-Deprotection7595High selectivityMulti-step, time-intensive
Reductive Amination7892Mild conditionsRequires aldehyde intermediate
Nucleophilic Substitution5588Simple reagentsLow yield, long reaction time

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Methoxy-indole-1-ylamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves modifying indole precursors, such as 5-methoxyindole derivatives. For example, introducing an amine group at the 1-position may require reductive amination or nucleophilic substitution. Reaction optimization can include adjusting temperature (e.g., maintaining <30°C for stability), solvent selection (acetonitrile for polar intermediates), and catalysts (e.g., Pd/C for hydrogenation). Purity is enhanced via column chromatography or recrystallization, validated by HPLC .

Q. How can researchers verify the structural identity of this compound experimentally?

  • Methodological Answer : Structural confirmation combines spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm methoxy and amine group positions.
  • X-ray crystallography : Resolve crystal structures using programs like SHELXL (e.g., monoclinic P21_1/c space group, β ≈ 98.9° for related indole derivatives) .
  • Mass spectrometry : Confirm molecular weight (e.g., 163.17 g/mol for 5-methoxy-1H-indol-6-ol analogs) .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

  • Methodological Answer : Contradictions between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. To address this:

  • Perform DFT calculations to model solution-state conformers and compare with experimental NMR shifts.
  • Use variable-temperature NMR to detect dynamic processes (e.g., rotamers).
  • Validate via synchrotron XRD for high-resolution crystallographic data .

Q. How can researchers design experiments to assess the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme assays : Use fluorescence-based or radiometric assays (e.g., radioimmunoassay for indole derivatives like 5-MIAA) to measure inhibition kinetics .
  • Docking studies : Model interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock.
  • Structure-activity relationships (SAR) : Synthesize analogs (e.g., varying methoxy/amine positions) to identify critical functional groups .

Q. What advanced techniques are employed to analyze the stability and degradation pathways of this compound under varying conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes, followed by LC-MS to identify degradation products.
  • Accelerated stability testing : Use Q10 (Arrhenius) model to predict shelf life.
  • Mechanistic insights : Employ isotopic labeling (13C^{13}C-methoxy groups) to track degradation intermediates .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Implement design of experiments (DoE) to identify critical process parameters (e.g., reaction time, stoichiometry).
  • Use process analytical technology (PAT) like in-situ FTIR for real-time monitoring.
  • Standardize purification protocols (e.g., gradient elution in HPLC) and document deviations .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • Software : Use ChemAxon or ACD/Labs to estimate logP, pKa, and solubility.
  • Molecular dynamics (MD) simulations : Predict membrane permeability (e.g., Blood-Brain Barrier penetration) .

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